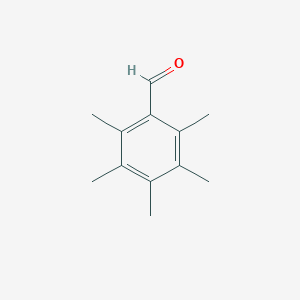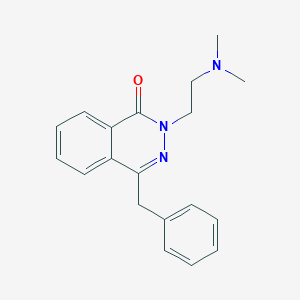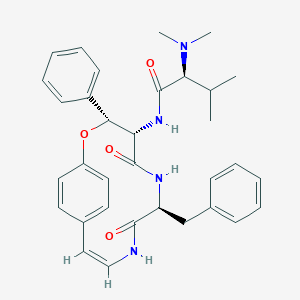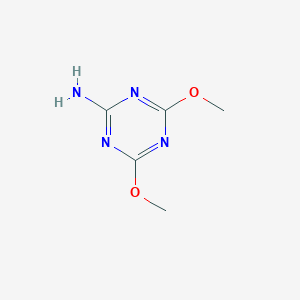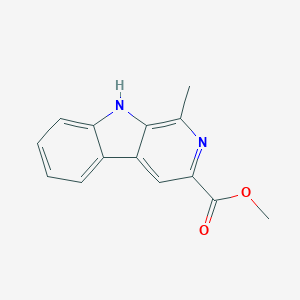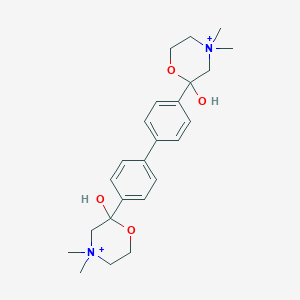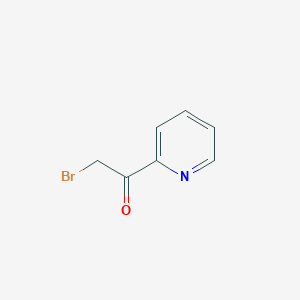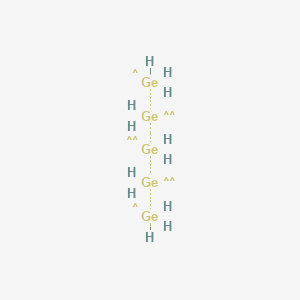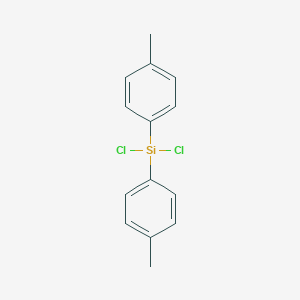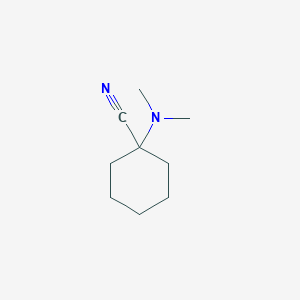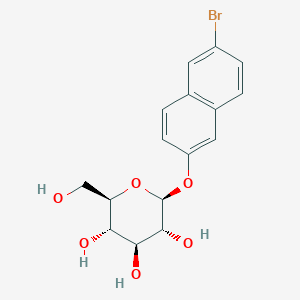
Phthalanilide
Vue d'ensemble
Description
N,N'-Diphenylphthaldiamide (DPPD) is an important organic compound used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 250.89 g/mol. DPPD has been studied for its potential use in various fields, such as synthetic organic chemistry, analytical chemistry, and biochemistry. In particular, it is used as a reagent in the synthesis of complex organic molecules and as a catalyst in the synthesis of polymers. Additionally, it has been studied for its potential applications in biochemistry and drug development.
Applications De Recherche Scientifique
Inhibiteurs de phosphatides
Les phthalanilides ont été décrits pour la première fois par Hirt et Berchtold en 1962 comme des « inhibiteurs de phosphatides ». Ils ont utilisé un modèle biophysique simple où la lécithine dissoute dans le tétrachlorure de carbone favorise le transport des colorants cationiques d'une solution aqueuse vers la phase lipidique .
Agents antinéoplasiques
Il a été démontré que les phthalanilides ont une activité contre les néoplasmes expérimentaux, ce qui a conduit à la synthèse d'un grand nombre de composés structurellement apparentés . Cela suggère leur utilisation potentielle comme agents antinéoplasiques.
Agents immunosuppresseurs
Les mêmes propriétés qui rendent les phthalanilides efficaces comme agents antinéoplasiques peuvent également les prêter à une utilisation comme agents immunosuppresseurs . Cela pourrait potentiellement être utile pour traiter les maladies auto-immunes ou pour prévenir le rejet de greffes d'organes.
Recherche sur les complexes lipidiques
Les phthalanilides ont été utilisés dans la recherche sur les complexes lipidiques. Leur capacité à inhiber le transfert de colorant dans une phase lipidique a été utilisée pour étudier les propriétés de ces complexes .
Mécanismes d'action dans la leucémie
Dans les lignées de leucémies P815 et P388, une résistance a été développée à trois dérivés Wander de structures différentes. L'absence de résistance croisée entre certains de ces dérivés suggère des mécanismes d'action différents .
Activité chimiothérapeutique
Les phthalanilides ont été étudiés pour leur activité chimiothérapeutique. Leur absorption rapide par les cellules et leur effet inhibiteur suggèrent une utilisation potentielle en chimiothérapie .
Mécanisme D'action
Target of Action
Phthalanilide, also known as N,N’-Diphenylphthaldiamide, primarily targets macromolecular lipids . These lipids are distributed ubiquitously in mammalian tissues, principally in the nucleoplasm of the cell . The extent of the complex formation between the phthalanilides and the macromolecular lipids relates to both therapy and toxicity of the drugs .
Mode of Action
this compound interacts with its targets by forming a complex with macromolecular lipids . This interaction inhibits the transfer of cationic dyes from an aqueous solution into the lipid phase . The compound maximally inhibits dye transfer when at least two strongly basic groups are connected by several coplanar rings and by carbonamide groups .
Biochemical Pathways
this compound affects the biochemical pathways related to the synthesis of DNA, protein, lipid, and RNA . At low intracellular concentrations, there is extensive inhibition of both DNA and protein but minimal chemotherapeutic response . Lipid and RNA synthesis is inhibited at therapeutic intracellular concentrations of the drug .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound
Result of Action
The molecular and cellular effects of this compound’s action include a significant fall in cell electrophoretic mobility, suggesting that the drug forms an irreversible complex with cell surface components, thereby lowering their zeta potential . Moreover, the highest concentrations of this compound adversely affect the liver, kidney, and oculomotor muscles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors can significantly impact the behavior and effectiveness of many compounds .
Analyse Biochimique
Biochemical Properties
Phthalanilide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA and protein synthesis, thereby affecting cellular proliferation and survival . Additionally, this compound forms complexes with lipids, which can alter the biochemical properties of cell membranes and impact cellular signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the synthesis of DNA, RNA, and proteins in cancer cells, leading to reduced cell proliferation and increased cell death . Furthermore, this compound affects lipid metabolism, which can impact the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. This compound has been shown to inhibit DNA and protein synthesis by binding to the respective enzymes involved in these processes . Additionally, this compound can form complexes with lipids, which may alter the structure and function of cell membranes . These interactions ultimately result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of lipid-bound and hydrophilic-bound forms of the compound within cells . These bound forms are associated with different biochemical and therapeutic responses, with lipid-bound this compound showing a stronger correlation with chemotherapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can inhibit DNA and protein synthesis without eliciting a strong chemotherapeutic response . At higher doses, this compound can inhibit lipid and RNA synthesis, leading to increased cell death and prolonged survival in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit the activity of enzymes involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can form complexes with lipids, which may affect the overall metabolic state of the cell . These interactions highlight the importance of this compound in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can form complexes with lipids, which facilitate its transport across cell membranes and its distribution within different cellular compartments . Additionally, the binding of this compound to specific transporters can affect its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been shown to localize primarily in the mitochondrial and nuclear fractions of cells . The subcellular localization of this compound is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for understanding the biochemical and therapeutic effects of this compound.
Propriétés
IUPAC Name |
1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACJWRVLBPZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167827 | |
| Record name | N,N'-Diphenylphthaldiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16497-41-9 | |
| Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diphenylphthaldiamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diphenylphthaldiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylphthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




